4-Amino-3-bromopyridine

Overview

Description

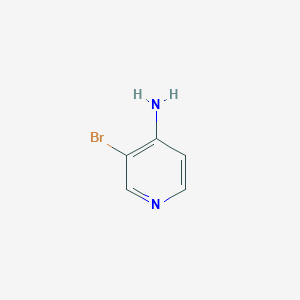

4-Amino-3-bromopyridine is an organic compound with the chemical formula C5H5BrN2. It is characterized by the presence of both amino and bromine functional groups attached to a pyridine ring. This compound is a pale yellow solid and is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals . It is also known for its potential use as a corrosion inhibitor and as an intermediate in the production of dyes and pigments .

Mechanism of Action

Target of Action

4-Amino-3-bromopyridine is a commonly used organic synthesis intermediate It’s known that pyridine units are common in biologically active molecules , suggesting that this compound may interact with a variety of biological targets.

Mode of Action

It’s known that the bromine unit in the structure can be converted to an aryl group through suzuki coupling . This reaction involves the transfer of the bromine group from the pyridine ring to a palladium catalyst, followed by a transmetalation reaction where the bromine is replaced by an organoboron reagent . This allows for the formation of new carbon-carbon bonds, which can lead to the synthesis of a wide range of organic compounds .

Biochemical Pathways

Given its role as an intermediate in organic synthesis, it’s likely that this compound could be involved in a variety of biochemical reactions, depending on the specific context of its use .

Pharmacokinetics

It’s worth noting that the compound is a solid at room temperature , which could influence its absorption and distribution in the body

Result of Action

Given its role as an organic synthesis intermediate, it’s likely that the compound’s effects would largely depend on the specific context of its use .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is generally insoluble in water but can dissolve in common organic solvents such as ethyl acetate, dichloromethane, and dimethyl sulfoxide . This suggests that the compound’s action, efficacy, and stability could be influenced by the solvent environment. Additionally, safety data indicates that the compound may cause respiratory irritation , suggesting that its action could also be influenced by the respiratory environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-3-bromopyridine can be synthesized through various methods. One common method involves the bromination of 4-aminopyridine. The reaction typically uses bromine as the brominating agent in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-bromopyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form primary amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are commonly used.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.

Major Products Formed:

- Substituted pyridines

- Coupled products with various functional groups

- Oxidized or reduced derivatives of the amino group

Scientific Research Applications

4-Amino-3-bromopyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

- 3-Amino-4-iodopyridine

- 2-Amino-3-bromopyridine

- 2-Amino-5-bromopyridine

- 3-Amino-2-bromopyridine

- 2-Amino-4-bromopyridine

Comparison: 4-Amino-3-bromopyridine is unique due to the specific positioning of the amino and bromine groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its isomers and analogs. For instance, the bromine atom at the 3-position allows for selective substitution reactions that may not be feasible with other isomers .

Biological Activity

4-Amino-3-bromopyridine is a pyridine derivative that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound (CAS Number: 13534-98-0) features an amino group (-NH2) and a bromine atom (Br) positioned at the 4 and 3 positions of the pyridine ring, respectively. This arrangement influences its chemical reactivity and biological activity, making it a valuable intermediate in organic synthesis and a precursor for biologically active compounds .

Target of Action

The compound primarily acts as an organic synthesis intermediate but also exhibits significant biological activities. It has been noted for its role in synthesizing enzyme inhibitors and receptor modulators, which are critical in various therapeutic areas, including cancer and neurodegenerative diseases .

Mode of Action

The bromine atom in this compound can participate in nucleophilic substitution reactions, allowing for the formation of new compounds with enhanced biological properties. Its ability to undergo coupling reactions, such as Suzuki-Miyaura coupling, further expands its utility in drug development .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound derivatives. For instance, derivatives have shown promise in modulating ion channel activity in motor neurons affected by amyotrophic lateral sclerosis (ALS). In vitro studies demonstrated that treatment with these derivatives could restore sodium currents and neuronal activity levels while reducing endoplasmic reticulum stress .

Table 1: Summary of Neuroprotective Studies on this compound Derivatives

Anti-inflammatory Properties

In models of neuroinflammation, this compound has been shown to reduce the release of pro-inflammatory mediators from microglia when challenged with amyloid-beta. This suggests a potential role in treating neurodegenerative diseases characterized by inflammation .

Pharmacokinetics

This compound is a solid at room temperature with limited water solubility but can dissolve in common organic solvents like ethyl acetate and dimethyl sulfoxide. Its pharmacokinetic profile is essential for understanding its bioavailability and therapeutic potential .

Case Studies

Several case studies illustrate the compound's efficacy:

- Neurodegeneration Prevention : In a study involving experimental optic neuritis (EAEON), treatment with this compound significantly protected against retinal neurodegeneration, suggesting its potential for treating multiple sclerosis (MS) symptoms .

- Peripheral Nerve Injury : Prophylactic treatment with this compound in nerve crush models resulted in improved recovery metrics such as nerve conduction velocity and axonal area, indicating its utility in nerve repair strategies .

Properties

IUPAC Name |

3-bromopyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c6-4-3-8-2-1-5(4)7/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQYSZWFFXOXER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00159320 | |

| Record name | 4-Amino-3-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13534-98-0 | |

| Record name | 4-Amino-3-bromopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013534980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the formation of 4-Amino-3-bromopyridine?

A1: this compound can be generated as an intermediate product during the synthesis of diaminopyridines from dibromopyridines. Specifically, [] investigated the reaction of various dibromopyridines with potassium amide in liquid ammonia. They found that the amination of 2,3-, 2,4-, and 2,5-dibromopyridine can lead to the formation of 4-amino-2-methylpyrimidine as a major product. Interestingly, the study proposes that this compound is a potential intermediate in this reaction pathway. The study suggests that the reaction proceeds through a mechanism similar to the formation of 4-amino-2-methylpyrimidine from 2,6-dibromopyridine, which involves the formation of a benzyne intermediate. []

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, [] investigated the Fourier-transform infrared (FT-IR) and Laser Raman spectra of this compound. Although the abstract doesn't provide specific details about the findings, this suggests that detailed spectroscopic characterization of the molecule has been performed. Researchers interested in vibrational frequencies, force constants, and structural insights can refer to this study for a comprehensive analysis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.